3,5-Dimethyl-N-[(2H-pyrrol-2-ylidene)methyl]aniline

Catalog No.
S13378069
CAS No.
918629-89-7
M.F
C13H14N2
M. Wt
198.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dimethyl-N-[(2H-pyrrol-2-ylidene)methyl]anilin...

CAS Number

918629-89-7

Product Name

3,5-Dimethyl-N-[(2H-pyrrol-2-ylidene)methyl]aniline

IUPAC Name

N-(3,5-dimethylphenyl)-1-(1H-pyrrol-2-yl)methanimine

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

InChI

InChI=1S/C13H14N2/c1-10-6-11(2)8-13(7-10)15-9-12-4-3-5-14-12/h3-9,14H,1-2H3

InChI Key

KPHKFSQCDWCRTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N=CC2=CC=CN2)C

3,5-Dimethyl-N-[(2H-pyrrol-2-ylidene)methyl]aniline is an organic compound characterized by its unique structure, which includes a pyrrole ring and an aniline moiety. This compound has a molecular formula of C14H16N2C_{14}H_{16}N_2 and a molecular weight of approximately 212.29 g/mol. The presence of both the dimethyl and pyrrol-2-ylidene groups contributes to its potential reactivity and biological activity. Its structural features make it an interesting candidate for various chemical and pharmaceutical applications.

The chemical behavior of 3,5-Dimethyl-N-[(2H-pyrrol-2-ylidene)methyl]aniline can be analyzed through several types of reactions:

  • Electrophilic Substitution: The aromatic nature of the aniline part allows for electrophilic substitution reactions, where substituents can be added to the aromatic ring under appropriate conditions.
  • Condensation Reactions: The compound can participate in condensation reactions, particularly with carbonyl compounds, to form more complex structures.
  • Reduction and Oxidation: It may undergo reduction or oxidation processes, altering its functional groups and potentially enhancing its biological activity.

The biological activity of 3,5-Dimethyl-N-[(2H-pyrrol-2-ylidene)methyl]aniline is significant due to its structural components. Compounds containing pyrrole rings have been noted for their diverse pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. The specific interactions with biological targets such as enzymes or receptors can lead to modulation of various physiological processes. Research is ongoing to elucidate the exact mechanisms of action and therapeutic potentials.

Several methods have been employed for the synthesis of 3,5-Dimethyl-N-[(2H-pyrrol-2-ylidene)methyl]aniline:

  • Condensation Reaction: A common method involves the condensation of 3,5-dimethylaniline with an appropriate pyrrole derivative under acidic or basic conditions.
  • Multi-step Synthesis: This may include initial formation of a pyrrole derivative followed by subsequent reactions to introduce the aniline moiety.
  • Catalytic Methods: Utilizing catalysts can enhance yields and selectivity during synthesis.

These methods are crucial for obtaining high-purity compounds suitable for further research and application.

3,5-Dimethyl-N-[(2H-pyrrol-2-ylidene)methyl]aniline holds promise in various fields:

  • Pharmaceuticals: Its unique structure may lead to new drug candidates targeting specific diseases.
  • Material Science: The compound could be used in the development of novel materials with tailored properties.
  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

Interaction studies are essential to understand how 3,5-Dimethyl-N-[(2H-pyrrol-2-ylidene)methyl]aniline interacts with biological systems:

  • Binding Affinity: Research has shown that compounds with similar structures can exhibit significant binding affinity to various receptors, influencing their pharmacological profiles.
  • Mechanism of Action: Understanding the binding interactions at the molecular level can help in optimizing the compound for better efficacy in therapeutic applications.

Several compounds share structural similarities with 3,5-Dimethyl-N-[(2H-pyrrol-2-ylidene)methyl]aniline:

Compound NameStructureUnique Features
N-phenyl-3,4-dihydro-2H-pyrroleContains a phenyl groupLacks the dimethyl substitution
N,N-dimethylpyrroleSimple pyrrole derivativeNo aniline component
4-MethylanilineAniline derivativeDoes not contain a pyrrole ring

Uniqueness

The uniqueness of 3,5-Dimethyl-N-[(2H-pyrrol-2-ylidene)methyl]aniline lies in its specific combination of a pyrrole ring with a dimethyl-substituted aniline structure, which may enhance its reactivity and biological activity compared to other similar compounds. This distinctive feature could lead to unique therapeutic applications not achievable by its analogs.

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

198.115698455 g/mol

Monoisotopic Mass

198.115698455 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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